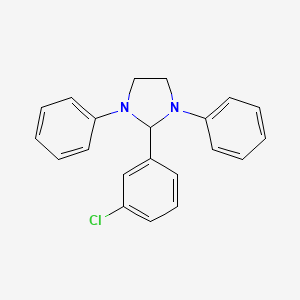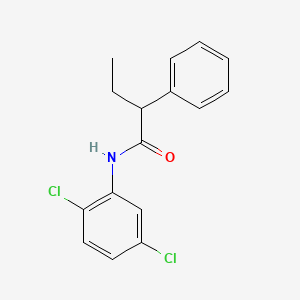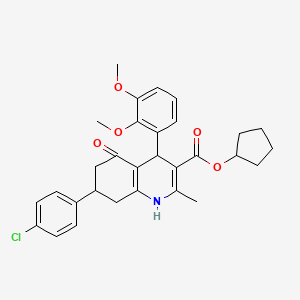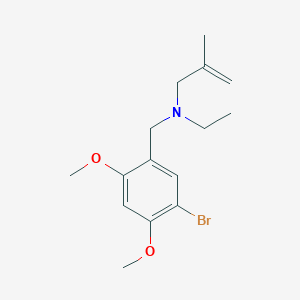
2-(3-chlorophenyl)-1,3-diphenylimidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenyl)-1,3-diphenylimidazolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of imidazolidines, which are cyclic organic compounds containing an imidazolidine ring.
Wirkmechanismus
The exact mechanism of action of 2-(3-chlorophenyl)-1,3-diphenylimidazolidine is not fully understood. However, studies have shown that the compound acts by targeting various signaling pathways involved in cell growth and survival. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. It also activates the p53 pathway, which is involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-(3-chlorophenyl)-1,3-diphenylimidazolidine has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as mentioned earlier. It also inhibits the growth and biofilm formation of various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3-chlorophenyl)-1,3-diphenylimidazolidine in lab experiments is its low toxicity. It has been shown to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-chlorophenyl)-1,3-diphenylimidazolidine. One of the potential directions is to further investigate its mechanism of action and signaling pathways involved in its activity. This can help in the development of more effective cancer therapies and antibiotics.
Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of the compound. This can help in determining the optimal dosage and administration route for its use in clinical settings.
Conclusion
In conclusion, 2-(3-chlorophenyl)-1,3-diphenylimidazolidine is a promising compound with potential applications in various fields. Its synthesis method is simple and cost-effective, making it suitable for large-scale production. It has been shown to possess significant anticancer and antimicrobial activity, making it a potential candidate for cancer therapy and the development of new antibiotics. However, further research is needed to fully understand its mechanism of action and to determine its optimal dosage and administration route for clinical use.
Synthesemethoden
The synthesis of 2-(3-chlorophenyl)-1,3-diphenylimidazolidine can be achieved by the reaction of 3-chlorobenzaldehyde and benzil in the presence of ammonium acetate and ethanol. The reaction proceeds through a one-pot, three-component reaction, resulting in the formation of the desired product in good yield. The synthesis method is simple, efficient, and cost-effective, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenyl)-1,3-diphenylimidazolidine has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. The compound has been shown to possess significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It acts by inducing cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In addition to its anticancer activity, 2-(3-chlorophenyl)-1,3-diphenylimidazolidine has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It acts by inhibiting bacterial growth and biofilm formation, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-1,3-diphenylimidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2/c22-18-9-7-8-17(16-18)21-23(19-10-3-1-4-11-19)14-15-24(21)20-12-5-2-6-13-20/h1-13,16,21H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAUINDXNVVMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3-bromo-5-ethoxy-4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5028365.png)
![2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzoic acid](/img/structure/B5028366.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5028367.png)
![benzyl N~2~-[(benzyloxy)carbonyl]-N~5~-phenylglutaminate](/img/structure/B5028392.png)

![N-(2-cyanophenyl)-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5028411.png)
![N-({2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B5028414.png)

![N-[2-(4-phenyl-1-piperazinyl)ethyl]-1-adamantanecarboxamide hydrochloride](/img/structure/B5028418.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B5028433.png)
![N-[3-(benzoylamino)phenyl]-4-butoxybenzamide](/img/structure/B5028437.png)